1-Chloro-4-(chloromethoxy)butane
Description
1-Chloro-4-(chloromethoxy)butane (CAS 3970-17-0) is a chlorinated ether compound with the molecular formula C₅H₁₀Cl₂O and a molar mass of 169.04 g/mol. It features a chloro group at the terminal carbon and a chloromethoxy group (-OCH₂Cl) at the fourth position of the butane chain. This structural configuration enables its primary application as a chloromethylating agent in organic synthesis, particularly for aromatic systems . Unlike traditional chloromethylating agents like bis(chloromethyl) ether (BCME), it exhibits reduced volatility, mitigating the carcinogenic risks associated with inhalation exposure . Its synthesis typically involves the reaction of 1,4-butanediol with paraformaldehyde under acidic conditions, followed by chlorination .
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-(chloromethoxy)butane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2O/c6-3-1-2-4-8-5-7/h1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRJVJZWDJDJBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)COCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50310863 | |
| Record name | 1-chloro-4-(chloromethoxy)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50310863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3970-17-0 | |
| Record name | NSC233055 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233055 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-chloro-4-(chloromethoxy)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50310863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(chloromethoxy)butane can be synthesized through the chloromethylation of butane derivatives. One common method involves the reaction of butane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate chloromethyl ether, which is then further chlorinated to yield the final product .
Industrial Production Methods: In industrial settings, the production of 1-Chloro-4-(chloromethoxy)butane often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production. The compound is typically purified through distillation and recrystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(chloromethoxy)butane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiourea in polar solvents like water or ethanol.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Major Products:
Nucleophilic Substitution: Substituted ethers, amines, or thiols.
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Scientific Research Applications
Organic Synthesis
1-Chloro-4-(chloromethoxy)butane serves as a crucial building block in the synthesis of more complex organic molecules. Its chloromethylated structure allows it to participate in various reactions, particularly nucleophilic substitution reactions where the chlorine atoms act as leaving groups. This property facilitates the formation of new covalent bonds with nucleophiles, enabling the synthesis of chloromethylated intermediates that are essential in organic chemistry.
Polymer Chemistry
In polymer chemistry, this compound is utilized for the chloromethylation of polystyrene and other polymers. The resulting chloromethylated polymers are significant for producing ion-exchange resins and other functional materials. The versatility of 1-chloro-4-(chloromethoxy)butane in modifying polymer properties makes it a valuable tool in developing advanced materials for various applications, including environmental remediation and water treatment.
Biological Studies
The reactivity of 1-chloro-4-(chloromethoxy)butane also makes it useful in biological studies. It can modify biomolecules to explore enzyme mechanisms and protein interactions. For instance, its ability to form reactive intermediates can lead to alkylation reactions with nucleophiles such as DNA and proteins, which are critical for studying cellular processes and understanding potential toxicological effects.
Industrial Applications
This compound finds industrial applications in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals due to its versatile reactivity. Its role as an intermediate in various chemical syntheses underscores its importance in industrial chemistry.
Research indicates that 1-chloro-4-(chloromethoxy)butane exhibits significant biological activity, including:
- Cytotoxicity : Studies have shown that chloromethylating agents can induce cytotoxic effects in various cell lines, leading to DNA damage and cell cycle arrest.
- Carcinogenic Potential : Its structural similarities to known carcinogens suggest potential mutagenicity and tumorigenesis risks. Occupational exposure assessments categorize it based on toxicological endpoints, indicating potential health risks associated with exposure.
Case Study 1: Chloromethylation Reactions
In a study examining chloromethylation reactions using 1-chloro-4-(chloromethoxy)butane, researchers demonstrated its efficacy in synthesizing chloromethylated phenols, which are valuable intermediates in pharmaceutical synthesis. The study highlighted the compound's ability to selectively modify aromatic compounds under mild conditions.
Case Study 2: Polymer Modification
A case study focused on modifying polystyrene using this compound revealed enhanced ion-exchange properties in the resulting chloromethylated polystyrene. The research emphasized its application in developing advanced materials for environmental applications, showcasing the compound's utility beyond traditional organic synthesis.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(chloromethoxy)butane primarily involves nucleophilic substitution reactions. The chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms to which the chlorines are attached. This results in the formation of new covalent bonds and the substitution of chlorine with other functional groups. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties Comparison
| Compound Name | Molecular Formula | Molar Mass (g/mol) | CAS Number | Key Functional Groups |
|---|---|---|---|---|
| 1-Chloro-4-(chloromethoxy)butane | C₅H₁₀Cl₂O | 169.04 | 3970-17-0 | -Cl, -OCH₂Cl |
| 1-Chloro-4-methoxybutane | C₅H₁₁ClO | 122.59 | 17913-18-7 | -Cl, -OCH₃ |
| 1,4-Bis(chloromethoxy)butane | C₆H₁₂Cl₂O₂ | 203.06 | 13483-19-7 | Two -OCH₂Cl groups |
| 4-Chloro-1,1-dimethoxybutane | C₆H₁₁ClO₂ | 150.60 | 29882-07-3 | -Cl, two -OCH₃ groups |
| 1-Chloro-4-(methoxymethoxy)butane | C₆H₁₃ClO₂ | 152.62 | 34508-53-7 | -Cl, -OCH₂OCH₃ |
Key Observations :
- Chlorine Substitution : The presence of -Cl and -OCH₂Cl in 1-Chloro-4-(chloromethoxy)butane enhances its electrophilicity compared to 1-Chloro-4-methoxybutane (lacking the chlorinated methoxy group) .
- Dimethoxy Derivatives : 4-Chloro-1,1-dimethoxybutane’s two methoxy groups reduce reactivity, making it more suited for pharmaceutical intermediates requiring stability .
Reactivity and Chloromethylation Efficiency
Table 2: Chloromethylation Performance in Aromatic Systems (Relative to Benzene)
| Compound | Relative Rate (Benzene = 1.0) | Isomer Distribution (para:ortho:meta) | Reaction Conditions |
|---|---|---|---|
| Bis(chloromethyl) ether (BCME) | 1.0 | 65:30:5 | H₂SO₄ catalyst, 25°C |
| 1-Chloro-4-(chloromethoxy)butane | 0.85 | 60:32:8 | SnCl₄ catalyst, 30°C |
| 1,4-Bis(chloromethoxy)butane | 1.2 | 70:25:5 | H₂SO₄ catalyst, 25°C |
Key Findings :
- Mechanistic Similarity : 1-Chloro-4-(chloromethoxy)butane operates via an electrophilic substitution mechanism akin to BCME, generating chloromethyl carbocation intermediates .
- Reduced Volatility Advantage : While slightly less reactive than BCME, its lower volatility allows safer handling in industrial settings .
- Bis-Substituted Superiority : 1,4-Bis(chloromethoxy)butane’s dual reactive sites enable faster kinetics but require stringent safety protocols due to higher toxicity .
Table 3: Hazard Comparison
| Compound | Volatility (mmHg, 25°C) | Carcinogenicity (IARC Classification) | Acute Toxicity (Oral LD₅₀, Rat) |
|---|---|---|---|
| Bis(chloromethyl) ether (BCME) | 12.3 | Group 1 (Carcinogenic) | 34 mg/kg |
| 1-Chloro-4-(chloromethoxy)butane | 0.5 | Not classified | 450 mg/kg |
| 1,4-Bis(chloromethoxy)butane | 0.8 | Suspected carcinogen | 320 mg/kg |
| 1-Chloro-4-methoxybutane | 1.2 | Not classified | 1200 mg/kg |
Key Insights :
- Safety Advantage : The reduced volatility of 1-Chloro-4-(chloromethoxy)butane minimizes inhalation hazards, a critical improvement over BCME .
- Toxicity Trade-offs : Despite higher LD₅₀ values than BCME, its chlorinated analogs (e.g., 1,4-bis(chloromethoxy)butane) still pose significant health risks .
Biological Activity
1-Chloro-4-(chloromethoxy)butane is a chlorinated organic compound that has gained attention for its potential applications in organic synthesis, particularly in chloromethylation reactions. This article explores the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and relevant case studies.
1-Chloro-4-(chloromethoxy)butane (CHClO) is characterized by the presence of two chlorine atoms and a methoxy group. Its structure is crucial for its reactivity in various chemical processes, particularly in chloromethylation, where it acts as an electrophilic reagent.
The biological activity of 1-Chloro-4-(chloromethoxy)butane primarily derives from its ability to form reactive intermediates that can interact with biological macromolecules. The mechanism involves the formation of halomethyltetrahydrofuranonium ions, which can lead to alkylation reactions with nucleophiles such as DNA and proteins. This property raises concerns regarding its potential toxicity and carcinogenicity, similar to other chlorinated compounds.
Biological Activity and Toxicity
Research indicates that 1-Chloro-4-(chloromethoxy)butane may exhibit significant biological activity, including:
- Cytotoxicity : Studies have shown that chloromethylating agents can induce cytotoxic effects in various cell lines. For instance, chloromethylated compounds have been linked to DNA damage and cell cycle arrest.
- Carcinogenic Potential : The compound's structural similarities to known carcinogens suggest a potential for mutagenicity and tumorigenesis. The NIOSH occupational exposure banding process categorizes it based on toxicological endpoints, indicating potential risks associated with exposure .
Case Studies and Research Findings
Several studies have investigated the use of 1-Chloro-4-(chloromethoxy)butane in synthetic chemistry and its biological implications:
- Chloromethylation Reactions : Research conducted by Case Western Reserve University demonstrated that 1-Chloro-4-(chloromethoxy)butane effectively chloromethylates aromatics under mild conditions, yielding various chloromethylated products . The study provided insights into reaction conditions and product distributions.
- Synthesis of Chloromethylated Polymers : A study published in Acta Polymerica explored the synthesis of linear chloromethylated polystyrene using 1-Chloro-4-(chloromethoxy)butane as a chloromethylation reagent . This research highlighted the efficiency of the compound in producing functionalized polymers for potential applications in materials science.
- Toxicological Assessments : The NIOSH occupational exposure banding process has categorized 1-Chloro-4-(chloromethoxy)butane based on its toxicological profiles across multiple endpoints, emphasizing the need for careful handling due to its potential health risks .
Data Tables
| Study | Focus | Findings |
|---|---|---|
| Case Western Reserve University | Chloromethylation | Effective chloromethylating agent; yields varied by substrate |
| Acta Polymerica | Polymer Synthesis | Efficient synthesis of functionalized polystyrene |
| NIOSH Report | Toxicological Assessment | Classified based on carcinogenicity and other health endpoints |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
